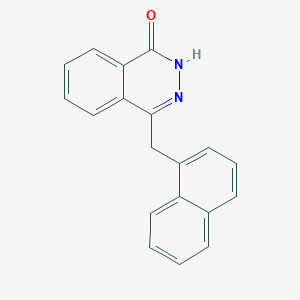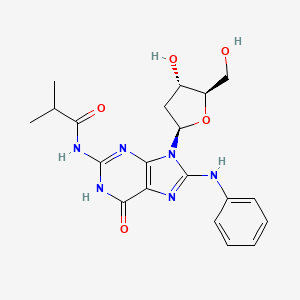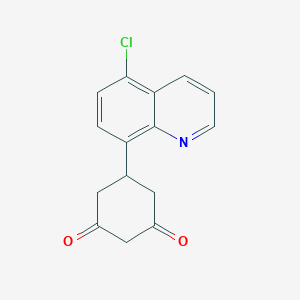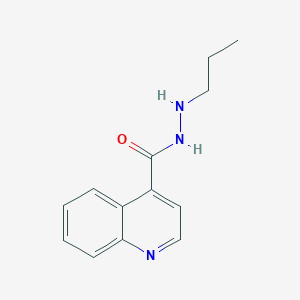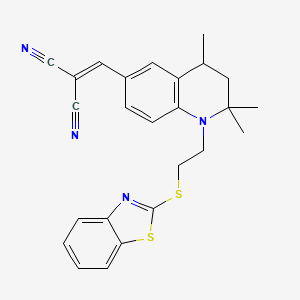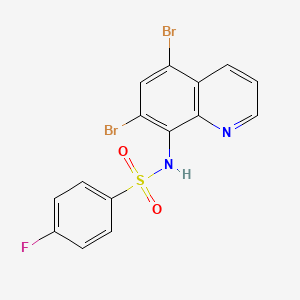
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is a complex organic compound that incorporates a quinoline core, bromine atoms, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common method begins with the bromination of 8-hydroxyquinoline to produce 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and sulfonyl chloride reagents.
化学反应分析
Types of Reactions
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline core.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the quinoline core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield various substituted quinoline derivatives .
科学研究应用
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It can be used as a probe to study the binding interactions of quinoline derivatives with biological macromolecules.
作用机制
The mechanism of action of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the binding of transcription factor NF-κB to its target DNA, thereby exerting anticancer effects . The presence of bromine atoms and the sulfonamide group are crucial for its biological activity.
相似化合物的比较
Similar Compounds
5,7-Dibromoquinolin-8-amine: This compound shares the quinoline core and bromine atoms but lacks the sulfonamide group.
2-(5,7-Dibromoquinolin-8-yl)oxy)-N′-(4-nitrobenzylidene) acetohydrazide: This compound also contains the dibromoquinoline moiety but has different substituents.
Uniqueness
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is unique due to the combination of its quinoline core, bromine atoms, and sulfonamide group. This unique structure contributes to its distinct electronic properties and biological activities, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
879015-61-9 |
|---|---|
分子式 |
C15H9Br2FN2O2S |
分子量 |
460.1 g/mol |
IUPAC 名称 |
N-(5,7-dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H9Br2FN2O2S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)20-23(21,22)10-5-3-9(18)4-6-10/h1-8,20H |
InChI 键 |
PCKGFOMNGDJJRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)NS(=O)(=O)C3=CC=C(C=C3)F)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


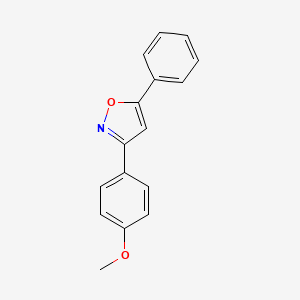
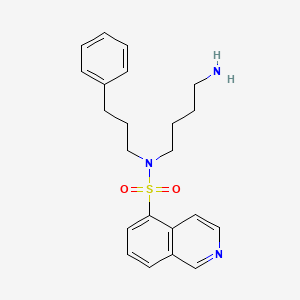

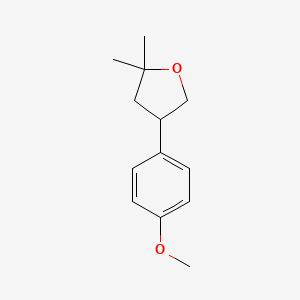
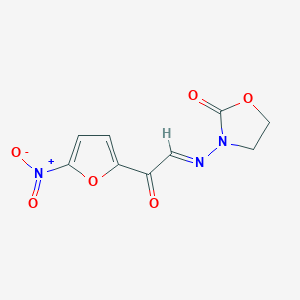

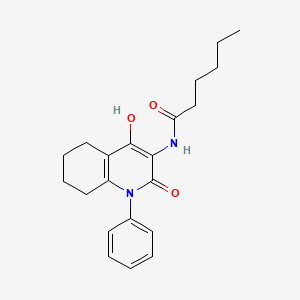
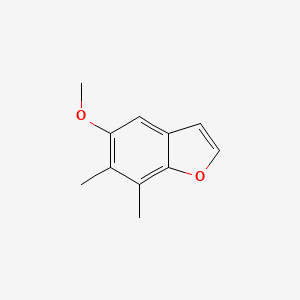
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
